An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic Acid
Introduction
In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and formulation to its interaction with biological systems. This guide focuses on 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid , a novel derivative of phenylacetic acid. As this molecule is not a commonly cataloged compound, readily available experimental data is scarce.
Therefore, this document serves a dual purpose: first, to provide a robust framework for the systematic determination of its key physicochemical properties, and second, to offer expert-derived predictions based on the well-characterized nature of its structural analogues. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing both the theoretical underpinnings and the practical, field-proven methodologies required for comprehensive characterization.
Molecular Structure and Core Identifiers
The foundational step in characterizing any new chemical entity is to define its structure and basic molecular properties. These identifiers are crucial for all subsequent calculations, experimental designs, and data interpretation.
Molecular Formula: C₁₆H₁₆O₃
Molecular Weight: 256.29 g/mol
The structure consists of a phenylacetic acid core, where the phenyl ring is substituted at the para-position with a 3,4-dimethylphenoxy ether linkage. This ether linkage and the dimethyl substitution are key structural motifs that will significantly influence the molecule's properties compared to unsubstituted phenylacetic acid.
Caption: Chemical structure of 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid.
Lipophilicity (logP): The Key to Membrane Permeation
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is arguably one of the most critical physicochemical parameters in drug discovery.[1] It describes the partitioning of a neutral compound between an immiscible lipid (n-octanol) and aqueous phase, providing a powerful surrogate for its ability to cross biological membranes.[2] For orally administered drugs, a balanced logP (typically in the range of 1-5) is essential for efficient absorption and distribution.
Predicted Value: Based on the structures of similar molecules like (3,4-Dimethoxyphenyl)acetic acid (logP ≈ 1.24)[3] and the addition of the phenoxy-dimethyl moiety, the logP for the target molecule is predicted to be significantly higher, likely in the range of 3.5 to 4.5 . This suggests good membrane permeability but may also carry a risk of lower aqueous solubility.
Experimental Determination of logP: The Shake-Flask Method (OECD 107)
The "shake-flask" method remains the gold standard for its directness and accuracy, though it can be labor-intensive.
Causality Behind the Protocol: This method physically mimics the partitioning of a drug between the aqueous environment of the gut/bloodstream and the lipid environment of cell membranes. n-Octanol is chosen as the organic phase because its polarity and hydrogen bonding capacity provide a reasonable simulation of biological lipids. The requirement for pre-saturation of solvents and equilibration is critical to ensure that the final measurement reflects a true thermodynamic equilibrium, preventing inaccurate results due to solvent-solvent interactions.
Step-by-Step Protocol:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. Use the corresponding aqueous and organic phases for the experiment.
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Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a suitable vessel, combine 10 mL of the pre-saturated n-octanol stock solution with 10 mL of the pre-saturated water.
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Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but this should be validated by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration ratio is stable.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases and break any emulsions that may have formed.
-
Quantification: Carefully sample an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase (C_octanol and C_water) using a validated analytical method like HPLC-UV.
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Calculation: Calculate the partition coefficient P as: P = C_octanol / C_water And the logP as: logP = log₁₀(P)
-
Validation: The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for logP determination via the Shake-Flask Method.
Acid Dissociation Constant (pKa): The Driver of Ionization
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid like our target molecule, the pKa dictates the degree of ionization across the physiological pH range. This is critically important as the ionized form is typically more water-soluble but less able to cross cell membranes, while the neutral form is more lipophilic.
Predicted Value: Phenylacetic acid has a pKa of approximately 4.31.[4] The electron-donating nature of the phenoxy and dimethyl groups is expected to have a minor effect. Therefore, the pKa of 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid is predicted to be in the range of 4.3 to 4.6 . This means it will be predominantly ionized at intestinal and blood pH (pH ~7.4), enhancing its solubility in these environments.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[5] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally.[6]
Causality Behind the Protocol: The principle lies in the Henderson-Hasselbalch equation. As a strong base (e.g., NaOH) is added, it neutralizes the carboxylic acid, forming its conjugate base. The pH changes slowly in the buffering region around the pKa. The inflection point of the resulting sigmoid titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[6][7] Using carbonate-free water and purging with nitrogen is essential to prevent dissolved CO₂, an acidic gas, from interfering with the titration of the target acid and creating artifacts in the titration curve.[5]
Step-by-Step Protocol:
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity, carbonate-free water to a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system and requires extrapolation to obtain the aqueous pKa.[5]
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen for 15-20 minutes before and during the titration to displace dissolved CO₂.
-
Titration: Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting plot will be a sigmoidal curve.
-
pKa Determination: Determine the equivalence point (V_eq) from the inflection point of the curve (often found by taking the first or second derivative of the plot). The volume at the half-equivalence point is V_eq / 2. The pKa is the pH value on the titration curve corresponding to this half-equivalence volume.
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Validation: Perform a blank titration (titrating the solvent alone) to correct for any background effects. The experiment should be repeated at least three times.
Caption: Workflow for pKa determination via Potentiometric Titration.
Aqueous Solubility: The Prerequisite for Absorption
Aqueous solubility is a fundamental property that determines the maximum concentration of a compound that can be achieved in solution, directly impacting its dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development.
Predicted Value: The parent phenylacetic acid has a solubility of 15-17 g/L.[2][8] The large, hydrophobic phenoxy-dimethyl moiety in our target molecule will drastically reduce its interaction with water. The predicted high logP further supports this. The aqueous solubility of 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid is therefore predicted to be low , likely in the "sparingly soluble" to "slightly soluble" range (1 - 100 mg/L) as per USP definitions.[8]
Experimental Determination of Solubility: Equilibrium Shake-Flask Method (USP <1236>)
This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo behavior.
Causality Behind the Protocol: The core principle is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound. By adding an excess of the solid, we ensure that the solution reaches its maximum possible concentration at a given temperature. The filtration step is critical to remove all undissolved solid particles, as their presence would lead to a gross overestimation of the solubility. Using a buffer solution instead of pure water allows for the determination of solubility at a physiologically relevant pH, which is crucial for an ionizable compound like a carboxylic acid.
Step-by-Step Protocol:
-
Medium Preparation: Prepare the desired aqueous medium (e.g., purified water, or more relevantly, a pH 7.4 phosphate buffer to simulate physiological conditions).
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the medium. The excess should be clearly visible to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The system should be left to equilibrate for at least 24-48 hours. Equilibrium should be confirmed by measuring the concentration at successive time points until it remains constant.
-
Phase Separation: Allow the suspension to settle.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it through a low-binding, sub-micron filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. This is a critical step to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Reporting: Express the solubility in units such as mg/mL or µg/mL. The experiment must be performed in triplicate.
Summary of Physicochemical Properties
The following table summarizes the predicted properties for the target molecule alongside experimental data for structurally related compounds to provide context and a comparative baseline.
| Property | 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid (Predicted) | (3,4-Dimethoxyphenyl)acetic acid (Experimental) | Phenylacetic acid (Experimental) |
| Molecular Formula | C₁₆H₁₆O₃ | C₁₀H₁₂O₄[3][6] | C₈H₈O₂[2] |
| Molecular Weight | 256.29 g/mol | 196.20 g/mol [3][6] | 136.15 g/mol [2] |
| Melting Point (°C) | 120 - 140 | 96 - 98[3][6] | 74 - 77[2] |
| logP | 3.5 - 4.5 | 1.24[3] | 1.41 |
| pKa | 4.3 - 4.6 | ~4.33[3] | 4.31[4] |
| Aqueous Solubility | Low (Slightly Soluble) | Soluble[3] | 15.8 g/L[2] |
Note: Predicted values are expert estimations based on structure-activity relationships and should be confirmed by experimental determination.
Conclusion
The physicochemical properties of 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid position it as a lipophilic, acidic molecule with anticipated low intrinsic aqueous solubility. Its predicted high logP suggests a strong potential for membrane permeation, a desirable trait for bioavailability, but this must be balanced against its solubility, which will be highly pH-dependent due to its carboxylic acid moiety. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to obtain accurate, reliable data for this and other novel chemical entities. This empirical data is indispensable for guiding further development, whether in formulating a new therapeutic agent or designing a novel material.
References
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Lipophilicity - Creative Biolabs. (n.d.). Creative Biolabs. Available at: [Link]
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Kempińska, D., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry, 113, 54-73. Available at: [Link]
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Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021). Pharma World K. Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Available at: [Link]
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